molecular formula C12H11ClO2 B1616770 4-(chloromethyl)-6-ethyl-2H-chromen-2-one CAS No. 637751-75-8

4-(chloromethyl)-6-ethyl-2H-chromen-2-one

Cat. No.: B1616770
CAS No.: 637751-75-8
M. Wt: 222.67 g/mol
InChI Key: PVZSYMGPRXJWAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones : Utilizing ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate, an unusual synthesis method for 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones was developed, involving benzopyran ring opening (Kavitha et al., 2018).

  • Facile Synthesis of 2,3-Dihydrobenzoxepine-4-Carboxylates : Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives led to the creation of 2,3-dihydrobenzoxepine-4-carboxylates, showing a new synthesis pathway (Raju et al., 2012).

  • Polymer Science Application : Research demonstrated the synthesis of polymers functionalized with coumarone and diethanolamine using poly(4-(chloromethyl)-2-oxo-2H-chromen-7-yl-2-ethylpropanoate) as a starting material. These polymers' dielectric properties were also studied (Bezgin et al., 2015).

Biological Activity

  • Antimicrobial Properties : Chlorinated coumarins, structurally similar to 4-(chloromethyl)-6-ethyl-2H-chromen-2-one, isolated from Fomitopsis officinalis, demonstrated antimicrobial activity against Mycobacterium tuberculosis (Hwang et al., 2013).

  • Antioxidant Activity of Derivatives : Research on 4-hydroxycoumarin derivatives, related to this compound, showed antioxidant properties in a hypochlorous system. One of the synthesized compounds, SS-14, exhibited significant scavenger activity (Stanchev et al., 2009).

  • Synthesis of Medicinally Promising Derivatives : A study reported the synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives, highlighting the medicinal promise of such compounds (Boominathan et al., 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological molecules, its metabolic pathway, and any therapeutic effects .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are a good source of this information .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

Properties

IUPAC Name

4-(chloromethyl)-6-ethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-2-8-3-4-11-10(5-8)9(7-13)6-12(14)15-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZSYMGPRXJWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359142
Record name 4-(chloromethyl)-6-ethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637751-75-8
Record name 4-(chloromethyl)-6-ethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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